2-(thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the structural features of thiophene and tetrahydroisoquinoline. Thiophene is a five-membered aromatic ring containing sulfur, known for its diverse applications in medicinal chemistry and material science . Tetrahydroisoquinoline is a bicyclic structure that is a common motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 2-(thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of thiophene-3-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to a hydroxyl group.
Scientific Research Applications
2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(Thiophene-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other thiophene and tetrahydroisoquinoline derivatives:
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and are known for their anti-inflammatory and anesthetic properties.
Tetrahydroisoquinoline Derivatives: Compounds like papaverine and noscapine are well-known for their vasodilatory and anticancer activities.
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(13-6-8-17-10-13)15-7-5-11-3-1-2-4-12(11)9-15/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWAVQJNEKPARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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